molecular formula C18H29NO2 B3977387 N-(6-methylheptan-2-yl)-4-phenoxybutanamide

N-(6-methylheptan-2-yl)-4-phenoxybutanamide

Cat. No.: B3977387
M. Wt: 291.4 g/mol
InChI Key: ZHJYNOFLBPVHAW-UHFFFAOYSA-N
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Description

N-(6-methylheptan-2-yl)-4-phenoxybutanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a phenoxy group attached to a butanamide backbone, which is further substituted with a 6-methylheptan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylheptan-2-yl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 6-methylheptan-2-amine. The reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylheptan-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-methylheptan-2-yl)-4-phenoxybutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(6-methylheptan-2-yl)benzamide
  • 4-ethoxy-N-(6-methylheptan-2-yl)benzamide

Uniqueness

N-(6-methylheptan-2-yl)-4-phenoxybutanamide is unique due to its specific substitution pattern and the presence of both phenoxy and butanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(6-methylheptan-2-yl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-15(2)9-7-10-16(3)19-18(20)13-8-14-21-17-11-5-4-6-12-17/h4-6,11-12,15-16H,7-10,13-14H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJYNOFLBPVHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)CCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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